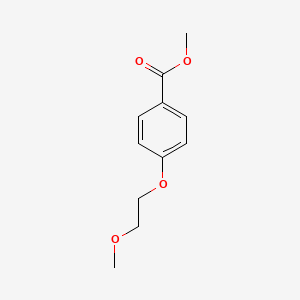

Methyl 4-(2-methoxyethoxy)benzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Synthetic Organic Frameworks

Benzoate esters are a cornerstone of organic chemistry, serving as crucial intermediates, protecting groups, and building blocks in a vast array of synthetic endeavors. organic-chemistry.orgwikipedia.org The ester functional group, characterized by a carbonyl group bonded to an alkoxy group, provides a versatile handle for a multitude of chemical transformations.

The synthesis of benzoate esters is most classically achieved through the Fischer-Speier esterification of benzoic acid with an alcohol in the presence of an acid catalyst. youtube.comuomustansiriyah.edu.iq This reversible reaction's equilibrium can be manipulated by using an excess of one reactant or by removing water as it is formed. uomustansiriyah.edu.iq Alternative methods include the reaction of an alcohol with benzoyl chloride in the presence of a base, or the transesterification of an existing ester with a different alcohol. organic-chemistry.orglibretexts.org Transesterification is a particularly useful method for converting one ester into another and is often employed in industrial processes. acs.org

Benzoate esters undergo a variety of reactions that underscore their synthetic utility. They can be hydrolyzed back to the parent carboxylic acid and alcohol under either acidic or basic conditions. libretexts.org Reduction of benzoate esters with powerful reducing agents like lithium aluminum hydride yields primary alcohols, while the use of milder reagents such as diisobutylaluminum hydride (DIBAL-H) can selectively produce aldehydes. libretexts.org Furthermore, the carbonyl carbon of the ester is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents, leading to the formation of tertiary alcohols. libretexts.org

The stability of the benzoate ester makes it an effective protecting group for alcohols. The ester can be introduced under mild conditions and is robust enough to withstand a variety of reaction conditions before being selectively removed.

Significance of Methoxyethoxy Moieties in Organic Chemistry

The methoxyethoxy group, a short ethylene (B1197577) glycol ether chain, imparts unique properties to organic molecules. This moiety consists of an oxygen atom bonded to an ethyl group, which is in turn bonded to a methoxy (B1213986) group. cellulosemanufacturer.com The presence of ether linkages significantly influences the solubility, polarity, and steric profile of a molecule.

One of the key characteristics of the methoxyethoxy group is its ability to enhance the aqueous solubility of organic compounds. The oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with water molecules. This property is particularly valuable in the design of pharmaceuticals and other biologically active molecules, where bioavailability can be a limiting factor. researchgate.netnih.gov

From a chemical reactivity standpoint, the ether linkages are generally stable and unreactive under many common synthetic conditions. However, the methoxy group itself can have electronic effects on aromatic systems. When attached to a benzene (B151609) ring, a methoxy group at the para position acts as an electron-donating group through resonance, while it functions as an electron-withdrawing group at the meta position. wikipedia.org This electronic influence can direct the regioselectivity of electrophilic aromatic substitution reactions.

Furthermore, the flexible nature of the methoxyethoxy chain can play a role in the conformational preferences of a molecule, which can be critical for its interaction with biological targets or for controlling the stereochemical outcome of a reaction. cellulosemanufacturer.com The increasing use of ethylene glycol derivatives as solvents and reagents in modern organic chemistry highlights the versatility of this functional group. chemicalbook.com

Structural Elucidation Challenges and Methodological Advancements for Complex Esters

Determining the precise three-dimensional structure of organic molecules is a critical aspect of chemical research. For complex esters, this can present several challenges. While techniques like X-ray crystallography provide definitive structural information, obtaining suitable crystals can be a significant hurdle. Therefore, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for structural elucidation in solution. semanticscholar.orgresearchgate.net

Modern NMR spectroscopy offers a powerful suite of one- and two-dimensional experiments that allow chemists to piece together the connectivity and stereochemistry of a molecule. capes.gov.br For a compound like Methyl 4-(2-methoxyethoxy)benzoate, ¹H NMR spectroscopy would provide information about the number and chemical environment of the different protons in the molecule. The aromatic protons would appear in a distinct region of the spectrum, and their splitting patterns could confirm the para-substitution pattern. The protons of the methyl ester and the methoxyethoxy side chain would also have characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. youtube.com The chemical shift of each carbon atom is indicative of its hybridization and the nature of its attached atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment could show a correlation between the protons of the methyl ester and the carbonyl carbon, confirming the ester linkage.

In recent years, the combination of experimental NMR data with computational methods, such as Density Functional Theory (DFT) calculations, has become a powerful strategy for resolving complex structural problems. nih.gov By predicting the NMR parameters for different possible isomers or conformers and comparing them to the experimental data, chemists can gain a high degree of confidence in their structural assignments. nih.gov

Historical Development of Synthetic Approaches to Analogous Compounds

The synthesis of substituted benzoates has a long and rich history, evolving from classical methods to modern, highly sophisticated transformations. Early approaches often relied on the functionalization of readily available starting materials like toluene (B28343). For instance, the oxidation of toluene and its derivatives can lead to benzoic acids, which can then be esterified. ncert.nic.in The Gattermann-Koch reaction provided a means to introduce a formyl group onto an aromatic ring, which could then be oxidized to a carboxylic acid. ncert.nic.in

The development of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, revolutionized the synthesis of substituted aromatic compounds. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of complex molecular architectures from simpler building blocks.

The synthesis of ethers, including the methoxyethoxy moiety, has also seen significant advancements. The Williamson ether synthesis, a classical method involving the reaction of an alkoxide with a primary alkyl halide, remains a widely used technique. More recent developments include metal-catalyzed etherification reactions that can tolerate a wider range of functional groups.

The synthesis of compounds analogous to this compound would likely involve a multi-step sequence. One plausible route could start with 4-hydroxybenzoic acid. The phenolic hydroxyl group could be alkylated with 2-methoxyethyl chloride or a similar reagent to introduce the methoxyethoxy side chain. Subsequent esterification of the carboxylic acid with methanol (B129727) would then yield the final product. Alternatively, one could start with methyl 4-hydroxybenzoate (B8730719) and perform the etherification step on the pre-formed ester. The choice of synthetic route would depend on the availability of starting materials, the desired scale of the reaction, and the compatibility of the functional groups present in the molecule.

Properties

IUPAC Name |

methyl 4-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGBQSMTKKKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 4 2 Methoxyethoxy Benzoate

Conventional Esterification Routes to the Benzoate (B1203000) Core

The formation of the methyl ester group is a fundamental transformation in the synthesis of Methyl 4-(2-methoxyethoxy)benzoate. This is typically accomplished through well-established esterification reactions.

Fischer Esterification Mechanisms and Optimization

Fischer-Speier esterification is a classic and widely utilized method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.commdpi.com In the context of synthesizing the benzoate core of this compound, this would involve the reaction of 4-(2-methoxyethoxy)benzoic acid with methanol (B129727).

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. numberanalytics.comnumberanalytics.com

Nucleophilic attack by the alcohol: The alcohol, in this case methanol, acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comyoutube.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. numberanalytics.commasterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group. numberanalytics.commasterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product. uomustansiriyah.edu.iq

Since Fischer esterification is an equilibrium process, several strategies are employed to optimize the reaction and drive it towards the product side to achieve high yields. tcu.edunih.gov These strategies are based on Le Chatelier's principle and include:

Using an excess of one reactant: Often, the alcohol (methanol) is used in excess as it is typically less expensive and can also serve as the solvent. tcu.eduyoutube.comquizlet.com

Removal of water: The continuous removal of water as it is formed shifts the equilibrium towards the ester. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. tcu.edu

The choice of acid catalyst is also crucial. While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common, other catalysts have been explored to improve efficiency and reduce corrosion or side reactions. numberanalytics.comnumberanalytics.com The optimal temperature for Fischer esterification generally falls between 50°C and 100°C, depending on the specific reactants and catalyst. numberanalytics.com

Table 1: Key Parameters for Optimizing Fischer Esterification

| Parameter | Strategy | Rationale |

|---|---|---|

| Reactant Concentration | Use of excess alcohol (e.g., methanol) | Shifts equilibrium towards product formation (Le Chatelier's Principle). tcu.eduquizlet.com |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark trap) or use of drying agents | Removes a product, thereby shifting the equilibrium to the right. tcu.edu |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) or solid acid catalysts | Increases the rate of reaction by protonating the carboxylic acid. numberanalytics.comnumberanalytics.com |

| Temperature | Typically 50-100°C | Balances reaction rate with potential for side reactions and reactant volatility. numberanalytics.com |

Direct Esterification with Carboxylic Acids and Alcohols

Direct esterification is a fundamental reaction that can be applied to the synthesis of this compound. This involves the reaction of 4-(2-methoxyethoxy)benzoic acid with methanol. This reaction is essentially a Fischer esterification, as discussed in the previous section.

Alternatively, if starting from 4-hydroxybenzoic acid, the esterification to form methyl 4-hydroxybenzoate (B8730719) is the initial step. This is a standard Fischer esterification where 4-hydroxybenzoic acid is reacted with an excess of methanol in the presence of an acid catalyst like sulfuric acid. uomustansiriyah.edu.iq The resulting methyl 4-hydroxybenzoate then serves as the substrate for the subsequent etherification step. The direct esterification of phenols is also a known transformation. acs.org

Ethereal Linkage Formation Strategies at the Phenolic Position

The introduction of the 2-methoxyethoxy group onto the phenolic oxygen is a key step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions.

Alkylation of Hydroxybenzoates with 2-Methoxyethyl Halides

A primary and widely used method for forming the ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, this would involve the following steps:

Deprotonation of Methyl 4-hydroxybenzoate: A base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming the corresponding potassium or sodium phenoxide. miracosta.edukhanacademy.org The resulting phenoxide is a potent nucleophile.

Nucleophilic attack: The phenoxide ion then attacks the electrophilic carbon of a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or 2-methoxyethyl bromide) in an SN2 reaction. wikipedia.org This displaces the halide leaving group and forms the desired ether linkage.

For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.commiracosta.edu Since 2-methoxyethyl halides are primary, this method is well-suited for this synthesis. The reaction is typically carried out in a suitable solvent.

Table 2: Reagents for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Reaction Type |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | 2-Methoxyethyl chloride | KOH or NaOH | SN2 |

| Methyl 4-hydroxybenzoate | 2-Methoxyethyl bromide | KOH or NaOH | SN2 |

Nucleophilic Substitution Reactions for Methoxyethoxy Group Introduction

Beyond the classic Williamson ether synthesis, other nucleophilic substitution methods can be employed to introduce the methoxyethoxy group. These reactions all rely on the fundamental principle of an electron-rich nucleophile attacking an electron-deficient electrophile. masterorganicchemistry.comlibretexts.org

One such powerful method is the Mitsunobu reaction . missouri.eduorganic-chemistry.orgbyjus.com This reaction allows for the conversion of an alcohol and a nucleophile into an ester, ether, or other functional groups under mild conditions. byjus.combdmaee.net In this case, methyl 4-hydroxybenzoate would act as the nucleophile, and 2-methoxyethanol (B45455) would be the alcohol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com

The mechanism involves the formation of a phosphonium (B103445) intermediate from the reaction of the phosphine and the azodicarboxylate. missouri.eduorganic-chemistry.org This intermediate then activates the alcohol (2-methoxyethanol), making its hydroxyl group a good leaving group. The phenoxide, formed in situ from methyl 4-hydroxybenzoate, then acts as the nucleophile, attacking the activated alcohol and displacing the leaving group to form the ether. missouri.edu The Mitsunobu reaction is known for its high stereospecificity (inversion of configuration at the alcohol center, though not relevant for 2-methoxyethanol) and its ability to function under neutral conditions. missouri.eduorganic-chemistry.org The use of sonication has been shown to increase the rate of Mitsunobu reactions involving phenols. organic-chemistry.org

Green Chemistry Approaches to Ethereal Bond Formation

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For ether bond formation, this includes exploring alternative catalysts and reaction conditions that are less toxic and generate less waste.

Catalytic Etherification and Transetherification: Iron-catalyzed etherification and transetherification reactions have emerged as a greener alternative. nih.gov Simple and inexpensive iron(III) salts, such as iron(III) triflate, can efficiently catalyze the direct etherification of alcohols. nih.gov While typically applied to benzylic alcohols, research is ongoing to expand the scope of these catalysts. Transetherification, the exchange of an ether group, can also be achieved under iron catalysis, reacting a symmetrical ether with an alcohol to form an unsymmetrical ether. acs.orgnih.gov

Palladium-catalyzed reactions have also been developed for the synthesis of allylic aryl ethers from phenols and vinyl ethylene (B1197577) carbonate under mild conditions. frontiersin.org While not directly applicable to the synthesis of the saturated methoxyethoxy group, these developments highlight the potential for transition metal catalysis in C-O bond formation.

Solvent-Free and Alternative Solvent Systems: Phase-transfer catalysis offers another green approach. For instance, the etherification of phenols has been successfully carried out using polyethylene (B3416737) glycol (PEG400) as a phase-transfer catalyst under solvent-free conditions. tandfonline.com This minimizes the use of volatile organic solvents. Propylene carbonate has also been investigated as a green and recyclable solvent for the iron-catalyzed etherification of benzyl (B1604629) alcohols. acs.org

These green chemistry approaches aim to improve the sustainability of ether synthesis by using more abundant and less toxic metals, reducing solvent waste, and operating under milder reaction conditions. acs.org

Advanced Catalytic Systems in Synthesis

The formation of this compound often relies on creating an ether linkage on a benzoate scaffold. Modern organic synthesis employs a variety of advanced catalytic systems to achieve such transformations efficiently. These systems are crucial for activating substrates, facilitating bond formation, and controlling the reaction's outcome under mild conditions.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com Reactions such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings have become indispensable for constructing complex aromatic molecules. thermofisher.comustc.edu.cn

While direct synthesis of this compound via these methods is not extensively documented, the principles can be applied. For instance, a palladium- or copper-catalyzed Ullmann-type coupling could theoretically be employed. This would involve the reaction of methyl 4-hydroxybenzoate with 2-methoxyethanol, or the coupling of a methyl 4-halobenzoate with 2-methoxyethanol in the presence of a suitable base and ligand. The catalyst, typically a palladium or copper complex, facilitates the reductive elimination step that forms the desired C-O ether bond. Iron, as a cheaper and more earth-abundant metal, is also being explored for similar cross-coupling reactions, offering a more sustainable alternative to palladium. bris.ac.uk

Key features of various cross-coupling reactions applicable to aromatic substitution are summarized below.

| Reaction Name | Catalyst | Coupling Partners | Key Characteristics |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound + Organohalide | Tolerant of many functional groups; often uses mild reaction conditions. acs.orgmdpi.com |

| Negishi Coupling | Palladium or Nickel | Organozinc compound + Organohalide | High reactivity and stereospecificity. ustc.edu.cn |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate + Amine (for C-N) or Alcohol (for C-O) | A key method for forming C-N and C-O bonds with high efficiency. ustc.edu.cn |

| Ullmann Condensation | Copper (traditional) or Palladium (modern) | Aryl halide + Alcohol/Amine | One of the earliest methods for C-O and C-N bond formation; conditions can be harsh but have been improved. thermofisher.com |

This table presents generalized information on transition metal-catalyzed coupling reactions and their potential application.

Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.com This methodology is particularly valuable for the synthesis of ethers (O-alkylation) from phenols, a process directly relevant to the preparation of this compound. researchgate.net

The synthesis would typically involve the reaction of methyl 4-hydroxybenzoate, dissolved in an organic solvent, with an alkylating agent like 2-methoxyethyl chloride. The deprotonation of the phenolic hydroxyl group is achieved with an inorganic base, such as sodium hydroxide, which resides in the aqueous phase. dalalinstitute.com A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium salt, is essential for the reaction to proceed. slideshare.net

The mechanism involves the catalyst's cation forming an ion pair with the phenoxide anion. This lipophilic ion pair is then transported from the aqueous or solid phase into the organic phase, where it can react with the alkylating agent. youtube.com The use of PTC offers several advantages, including faster reaction rates, higher yields, the use of inexpensive bases, and milder reaction conditions, which helps prevent side reactions like the hydrolysis of the methyl ester group. dalalinstitute.com This makes PTC a "green chemistry" approach by often reducing the need for harsh or anhydrous solvents. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. jchemrev.com Their high surface area, tunable porosity, and diverse chemical functionalities make them promising candidates for heterogeneous catalysis. researchgate.net

In the context of benzoate synthesis, MOFs can be designed to possess catalytically active sites. For instance, MOFs with basic character can be used to catalyze base-mediated reactions. researchgate.netnih.gov The synthesis of this compound via Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl of methyl 4-hydroxybenzoate. A MOF with incorporated basic sites (e.g., amino-functionalized linkers or basic metal-oxide nodes) could serve as a solid, recyclable catalyst for this transformation.

The porous structure of MOFs can also provide size and shape selectivity, potentially favoring the desired product while inhibiting the formation of byproducts. Research has demonstrated that MOFs can be effective catalysts for various organic transformations, and their application in fine chemical synthesis, including the formation of esters and ethers, is an active area of investigation. researchgate.netyoutube.com

| MOF Catalyst Type | Potential Application in Benzoate Synthesis | Advantages |

| Basic MOFs | Catalyzing the deprotonation of methyl 4-hydroxybenzoate for subsequent alkylation. | Heterogeneous, recyclable, potential for high selectivity. researchgate.netnih.gov |

| Lewis Acidic MOFs | Activating the carbonyl group of the ester or the alkylating agent. | Can operate under mild conditions, potential for enhanced reaction rates. researchgate.net |

| MOFs with Open Metal Sites | Coordination and activation of substrates. | Can mimic homogeneous catalysts while being heterogeneous. youtube.com |

This table outlines the potential roles of different MOF types in the synthesis of benzoate derivatives.

Chemo-, Regio-, and Stereoselective Synthesis Investigations

Selectivity is a cornerstone of modern synthetic chemistry, ensuring that reactions yield the desired product with a specific chemical structure, orientation, and spatial arrangement.

Chemoselectivity : In the synthesis of this compound from methyl 4-hydroxybenzoate, the primary challenge is chemoselectivity. The reaction conditions must favor the O-alkylation of the phenolic hydroxyl group over competing side reactions. The most significant side reaction is the hydrolysis of the methyl ester moiety, especially under strongly basic conditions. Using a mild base, such as potassium carbonate (K₂CO₃), instead of a strong base like sodium hydroxide (NaOH), is a common strategy to prevent ester saponification.

Stereoselectivity : The target molecule, this compound, is achiral. It does not possess any stereocenters, and its synthesis does not involve the creation of any. Therefore, stereoselectivity is not a consideration in its direct preparation. However, in the synthesis of more complex molecules containing this moiety, stereoselective reactions might be employed in other parts of the synthetic sequence. mdpi.com

Yield Optimization and Reaction Condition Studies for Scalable Production

Optimizing reaction conditions is critical for transitioning a synthetic route from a laboratory scale to industrial production. The goal is to maximize yield and purity while minimizing costs, waste, and reaction time. For the common synthesis of this compound via Williamson ether synthesis, several parameters are key to optimization.

A typical procedure involves reacting methyl 4-hydroxybenzoate with an alkylating agent (e.g., 2-methoxyethyl bromide or chloride) in the presence of a base and a suitable solvent. researchgate.net Studies on similar syntheses provide insight into optimizing these conditions.

| Parameter | Condition | Rationale / Impact on Yield | Reference Example |

| Base | K₂CO₃ (Potassium Carbonate) | A mild, inexpensive base that effectively deprotonates the phenol without causing significant hydrolysis of the methyl ester, leading to higher yields of the desired product. | A synthesis of related esters reported a 65-94.7% yield using K₂CO₃. mdpi.comresearchgate.net |

| Solvent | DMF (Dimethylformamide) or Acetone | Polar aprotic solvents that are excellent for Sₙ2 reactions. They solvate the cation of the base, leaving the anion more nucleophilic, thus accelerating the reaction rate. | The alkylation of methyl 3-hydroxy-4-methoxybenzoate in DMF at 70°C for 4 hours resulted in a 94.7% yield. mdpi.com |

| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition. The optimal temperature balances reaction rate and selectivity. | A reaction temperature of 70°C was found to be effective. mdpi.com |

| Stoichiometry | Slight excess of alkylating agent | Using a slight excess (e.g., 1.1-1.4 equivalents) of the alkylating agent ensures the complete conversion of the more valuable methyl 4-hydroxybenzoate starting material. | A synthesis used 1.4 equivalents of the alkylating agent. mdpi.com |

By systematically studying these parameters, a robust and efficient process can be developed for the scalable production of this compound with high yield and purity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis Techniques

Proton (¹H) NMR spectroscopy of Methyl 4-(2-methoxyethoxy)benzoate, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each set of non-equivalent protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) of each peak provide crucial structural information.

The aromatic region of the spectrum is characterized by two doublets, a testament to the para-substitution pattern of the benzene (B151609) ring. The protons on the benzene ring (H-2 and H-6) adjacent to the electron-withdrawing ester group are deshielded and appear at a higher chemical shift compared to the protons (H-3 and H-5) adjacent to the electron-donating methoxyethoxy group.

The aliphatic region showcases the protons of the methoxyethoxy and the methyl ester groups. The methyl protons of the ester group (COOCH₃) typically appear as a sharp singlet. The protons of the ethoxy chain (-OCH₂CH₂OCH₃) exhibit characteristic triplet or multiplet patterns due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (H-2, H-6) | 7.9-8.1 | Doublet | ~8-9 |

| Aromatic H (H-3, H-5) | 6.9-7.1 | Doublet | ~8-9 |

| -OCH₂- (benzoate side) | 4.1-4.3 | Triplet | ~4-5 |

| -CH₂O- (methoxy side) | 3.7-3.9 | Triplet | ~4-5 |

| Ester -OCH₃ | 3.8-4.0 | Singlet | N/A |

| Methoxy (B1213986) -OCH₃ | 3.4-3.6 | Singlet | N/A |

Note: The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the ester group (C-1) and the carbon attached to the ether oxygen (C-4) are readily distinguishable from the protonated aromatic carbons (C-2, C-3, C-5, C-6). The aliphatic carbons of the methoxyethoxy and methyl ester groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 166-168 |

| C-4 (Aromatic, attached to -O) | 162-164 |

| C-2, C-6 (Aromatic) | 131-133 |

| C-1 (Aromatic, attached to C=O) | 122-124 |

| C-3, C-5 (Aromatic) | 114-116 |

| -OCH₂- (benzoate side) | 68-70 |

| -CH₂O- (methoxy side) | 70-72 |

| Ester -OCH₃ | 51-53 |

| Methoxy -OCH₃ | 58-60 |

Note: The predicted values are based on the analysis of structurally similar compounds such as methyl 4-substituted benzoates. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To further confirm the structural assignment, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and between the adjacent methylene (B1212753) protons of the ethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. HMBC is crucial for piecing together the molecular fragments. For instance, correlations would be expected between the ester carbonyl carbon and the methyl ester protons, as well as the aromatic protons at the 2 and 6 positions. Correlations between the aromatic carbon C-4 and the adjacent methylene protons of the ethoxy chain would also be anticipated.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of specific bonds.

Key characteristic peaks include:

A strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group.

C-O stretching vibrations of the ester and ether linkages appearing in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations typically observed in the 1600-1450 cm⁻¹ range.

Sp² C-H stretching of the aromatic ring just above 3000 cm⁻¹, and sp³ C-H stretching of the aliphatic chains just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1720-1740 | C=O Stretch | Ester |

| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester (Aryl-O) |

| ~1100 | C-O-C Stretch | Ether |

Note: The predicted values are based on the analysis of structurally similar aromatic esters and ethers. nist.govchemicalbook.comdocbrown.info

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations and non-polar bonds.

Key expected Raman shifts include:

A strong band for the symmetric breathing vibration of the para-disubstituted benzene ring.

Characteristic bands for the C=O and C-O stretching vibrations of the ester group.

Vibrations associated with the C-O-C linkages of the ether.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, its elemental composition and fragmentation behavior can be elucidated.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₁H₁₄O₄, the theoretical monoisotopic mass can be calculated with high precision. chemicalbook.com HRMS analysis would be expected to yield an experimental mass that corresponds closely to this theoretical value, thereby confirming the molecular formula. This level of accuracy is crucial for distinguishing it from potential isomeric impurities or other compounds in a complex sample.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | chemicalbook.com |

| Nominal Molecular Weight | 210.23 g/mol | chemicalbook.com |

| Theoretical Monoisotopic Mass | 210.08921 Da | Calculated |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass spectra. For this compound, GC-MS serves a dual purpose: assessing its purity by separating it from any volatile synthetic byproducts or residual solvents, and confirming its identity through its characteristic fragmentation pattern. researchgate.net

Upon injection into the GC, the compound is vaporized and travels through a capillary column, with its retention time serving as an initial identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the parent molecular ion to fragment in a reproducible manner. The analysis of these fragmentation pathways provides a "fingerprint" for the molecule. Expected fragmentation for this compound would involve characteristic losses of functional groups. For instance, studies on related benzoate (B1203000) esters show common fragmentation patterns such as the loss of the methoxy group or cleavage of ether linkages. researchgate.netdocbrown.info

| m/z | Predicted Fragment Ion | Description of Loss |

|---|---|---|

| 210 | [C₁₁H₁₄O₄]⁺• | Parent Molecular Ion |

| 179 | [C₁₀H₁₁O₃]⁺ | Loss of methoxy radical (•OCH₃) |

| 151 | [C₈H₇O₃]⁺ | Loss of •OCH₂CH₂OCH₃ |

| 121 | [C₇H₅O₂]⁺ | Loss of •COOCH₃ from m/z 179 or subsequent fragmentation |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Fragment from ester group [COOCH₃]⁺ or ether side chain [CH₂OCH₂CH₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing this compound in complex matrices, such as during reaction monitoring or in environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.govfrontiersin.org LC is capable of separating non-volatile and thermally labile compounds that are unsuitable for GC analysis.

In a typical LC-MS analysis, the sample is first separated on a reversed-phase column (e.g., C18). rsc.org The separated components then enter the mass spectrometer, commonly using a softer ionization technique like Electrospray Ionization (ESI). ESI typically generates the protonated molecular ion [M+H]⁺, which for this compound would appear at an m/z of 211.0969. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity, where the parent ion is selected and fragmented to produce characteristic product ions. nih.gov This technique is highly effective for quantifying the analyte in complex mixtures by minimizing matrix interference. frontiersin.org

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not publicly documented, the methodology can be understood from the analysis of closely related compounds. For example, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has been determined. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed. This map reveals the precise spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. The analysis also provides detailed information about the crystal lattice, including the unit cell dimensions and space group symmetry. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180(3) |

| b (Å) | 13.813(4) |

| c (Å) | 7.842(2) |

| β (°) | 93.917(4) |

| Volume (ų) | 1316.2(6) |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound and the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is essential for routine quality control, allowing for the separation of the main compound from starting materials, intermediates, and degradation products. Method development for a similar compound, Methyl 4-hydroxy benzoate, provides a strong template for analyzing this compound. ejpmr.comresearchgate.net

A typical method would employ a reversed-phase C8 or C18 column. ejpmr.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.netfda.gov.ph The composition of the mobile phase can be delivered isocratically (constant composition) or as a gradient (changing composition) to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for a benzoate derivative is typically around 254 nm. ejpmr.comresearchgate.net Method validation would ensure the procedure is accurate, precise, linear, and specific for the intended analysis. nih.gov

| Parameter | Proposed Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 25 cm x 4.6 mm, 5 µm) | ejpmr.comnih.gov |

| Mobile Phase | Methanol:Water or Acetonitrile:Water mixture | researchgate.net |

| Elution Mode | Isocratic or Gradient | ejpmr.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | ejpmr.com |

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is employed to determine its purity and to identify any volatile impurities. The principle of GC involves vaporizing the sample and injecting it into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase.

For the analysis of aromatic esters like this compound, a variety of GC columns and conditions can be utilized. The choice of column is critical and depends on the polarity of the analyte. A nonpolar column, such as one with a dimethylpolysiloxane stationary phase, or a more polar column, like those with polyethylene (B3416737) glycol (wax) phases, can be effective. scielo.br The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the efficient elution of compounds with a range of boiling points.

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound. The FID is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of the analyte. Alternatively, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing not only quantitative data but also structural information based on the mass-to-charge ratio of the fragmented ions. ste-mart.com

Interactive Data Table: Illustrative GC Parameters for Aromatic Ester Analysis

| Parameter | Value |

| Column Type | Capillary Column (e.g., DB-5ms, HP-5, or similar non-polar; or a polar wax column) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 50-70°C, ramp at 10-20°C/min to a final temp. of 280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 320 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 to 50:1 |

Note: The retention time for this compound would be specific to the exact conditions and column used and would need to be determined experimentally.

Elemental Analysis Methodologies

Elemental analysis is a crucial technique for determining the mass percentages of the constituent elements in a compound. This information is fundamental for verifying the empirical formula of a newly synthesized compound or for confirming the purity of a known substance. For this compound, with the molecular formula C₁₁H₁₄O₄, elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and oxygen (O).

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms. Modern elemental analyzers are automated instruments that perform combustion analysis. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (for nitrogen-containing compounds), are then passed through a series of traps or columns to separate them. The amount of each gas is measured by a detector, and from these values, the percentages of the elements in the original sample are calculated.

Interactive Data Table: Elemental Analysis of this compound (C₁₁H₁₄O₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 62.84 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.71 |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.45 |

| Total | 210.229 | 100.00 |

Note: Experimental values for elemental analysis are typically expected to be within ±0.4% of the theoretical values to be considered acceptable.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 2 Methoxyethoxy Benzoate

Hydrolysis and Transesterification Reaction Mechanisms

The ester group in Methyl 4-(2-methoxyethoxy)benzoate is a primary site of reactivity, readily undergoing hydrolysis and transesterification reactions. These transformations are crucial for the modification and degradation of the molecule.

Hydrolysis:

Under both acidic and basic conditions, the ester can be cleaved to yield 4-(2-methoxyethoxy)benzoic acid and methanol (B129727). The base-catalyzed hydrolysis, often referred to as saponification, typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. In this case, the carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl group. Following proton transfer and elimination of a molecule of methanol, the carboxylic acid is formed.

Transesterification:

Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule serving as the nucleophile instead of water. For instance, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 4-(2-methoxyethoxy)benzoate and methanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing and activating or deactivating effects of the substituents on the ring play a critical role in determining the position of substitution.

The ester group (-COOCH₃) is a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the 4-(2-methoxyethoxy) group is an activating group and an ortho-, para-director because the lone pair of electrons on the ether oxygen can be donated to the ring through resonance.

Given that the para position is already occupied, electrophilic substitution is expected to occur at the positions ortho to the activating methoxyethoxy group (positions 2 and 6) or meta to the deactivating ester group (positions 3 and 5). The powerful activating effect of the ether linkage generally directs incoming electrophiles to the positions ortho to it. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would predominantly yield 2-substituted products. For example, nitration with a mixture of nitric acid and sulfuric acid would primarily produce Methyl 2-nitro-4-(2-methoxyethoxy)benzoate. youtube.comyoutube.com

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The carbonyl carbon of the ester in this compound is electrophilic and thus a target for nucleophiles. youtube.com This reactivity allows for the conversion of the ester into a variety of other functional groups through nucleophilic acyl substitution. masterorganicchemistry.com

Key reactions include:

Ammonolysis: Reaction with ammonia (B1221849) can convert the ester into 4-(2-methoxyethoxy)benzamide.

Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (e.g., methylmagnesium bromide) results in the formation of a tertiary alcohol. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

Reduction: The ester can be reduced to the corresponding primary alcohol, [4-(2-methoxyethoxy)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org

The general mechanism for these reactions involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then expels the methoxide leaving group to regenerate the carbonyl group (in the case of amide formation) or is further reduced (in the case of alcohol formation).

Functional Group Interconversions on the Methoxyethoxy Side Chain

The methoxyethoxy side chain offers possibilities for functional group interconversions, primarily involving the ether linkages. Cleavage of ether bonds is generally challenging but can be achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

For instance, treatment with excess HI would lead to the cleavage of both ether bonds, ultimately yielding methyl 4-hydroxybenzoate (B8730719), methyl iodide, and iodoethane. Selective cleavage of one of the ether linkages is difficult to achieve but might be possible with careful control of reaction conditions and the use of specific reagents.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, general principles can be applied.

Thermodynamically, the hydrolysis of esters is generally a favorable process, with the equilibrium lying towards the formation of the more stable carboxylate and alcohol. The thermodynamics of transesterification are often close to neutral, with the position of the equilibrium being driven by the relative concentrations of the reactants and products.

Theoretical and Computational Chemistry Studies of Methyl 4 2 Methoxyethoxy Benzoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Methyl 4-(2-methoxyethoxy)benzoate allows for the exploration of its three-dimensional structure and the identification of stable conformations. The molecule possesses several rotatable bonds, leading to a complex potential energy surface. Conformational analysis aims to identify the low-energy structures that are most likely to be populated at a given temperature. These studies are crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Density Functional Theory (DFT) Applications for Electronic Structure.nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can elucidate various electronic properties, providing a deeper understanding of the molecule's behavior. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are instrumental in predicting spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be performed. These predicted shifts, when compared with experimental spectra, aid in the assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. The calculated spectrum can be compared with the experimental one to confirm the structure and identify characteristic functional group vibrations. For instance, the stretching frequency of the carbonyl group (C=O) in the ester functional group is a prominent feature in the IR spectrum.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnih.govlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.govlibretexts.org

HOMO: The HOMO is the orbital that is most likely to donate electrons in a chemical reaction. The energy and spatial distribution of the HOMO indicate the nucleophilic regions of the molecule.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy and distribution highlight the electrophilic regions of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital; indicates regions of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates regions of electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting intermolecular interactions and reactive sites. nih.gov

Color Coding: MESP maps use a color scale to represent the electrostatic potential. researchgate.net Red regions indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Blue regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green areas are neutral. researchgate.net

Predicting Interactions: By examining the MESP map of this compound, one can predict how it might interact with other molecules. For example, the negative potential around the oxygen atoms of the ester and ether groups suggests these are likely sites for hydrogen bonding.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model chemical reactions involving this compound. This includes locating the transition state structures and calculating the activation energies for various reaction pathways. For instance, the hydrolysis of the ester group is a common reaction. chemspider.com Theoretical calculations can determine the energy profile for both acid-catalyzed and base-catalyzed hydrolysis, providing insights into the reaction mechanism and the factors that influence the reaction rate. uomustansiriyah.edu.iqyoutube.comchegg.com

Quantitative Structure–Activity Relationship (QSAR) Descriptors (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its activity. nih.gov While often used in drug design to predict biological activity, QSAR descriptors can also be calculated for other properties. For this compound, various molecular descriptors can be calculated using computational methods. These descriptors quantify different aspects of the molecule's structure and electronic properties.

Examples of such descriptors include:

Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These are calculated from the electronic structure and include properties like dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO).

These calculated descriptors can be used to build models that predict various physicochemical properties of the compound, such as its solubility, boiling point, or chromatographic retention time.

| Descriptor Type | Examples | Information Provided |

| Topological | Wiener index, Randić index | Molecular size, shape, and branching |

| Geometrical | Molecular surface area, molecular volume | Three-dimensional aspects of the molecule |

| Electronic | Dipole moment, polarizability, HOMO/LUMO energies | Charge distribution and reactivity |

Solvation Models in Computational Predictions

In the field of computational chemistry, solvation models are indispensable tools for predicting the behavior of molecules in solution. For a compound like this compound, understanding its interaction with various solvents is crucial for predicting its reactivity, stability, and other physicochemical properties. Solvation models can be broadly categorized into two main types: implicit and explicit models.

Implicit Solvation Models:

Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. This approach simplifies the computational complexity significantly, making it a popular choice for initial screenings and for large systems. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

Polarizable Continuum Model (PCM): In the PCM framework, the cavity enclosing the solute is constructed from a series of interlocking spheres centered on the atoms of the solute. The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction energy is the solvation energy. Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), offer different levels of accuracy and computational efficiency.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. It calculates the solvation free energy by combining the bulk electrostatic contribution, calculated using the IEF-PCM method, with a term that accounts for cavity-dispersion and solvent-structuring effects at the solute-solvent boundary. These additional terms are based on the solvent-accessible surface area of the solute atoms.

For this compound, these models can predict the solvation free energy in various solvents, which is a key parameter for understanding its solubility and partitioning behavior. For instance, a lower (more negative) solvation free energy in a particular solvent suggests higher solubility.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and accurate representation of the solvent environment by including individual solvent molecules in the simulation. This approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are averaged out in implicit models. Molecular dynamics (MD) or Monte Carlo (MC) simulations are typically employed with explicit solvent models.

While computationally more demanding, explicit solvation models can provide valuable insights into the specific arrangement of solvent molecules around the solute and the dynamics of the solvation shell. For a molecule like this compound, which contains ether and ester functional groups capable of forming weak hydrogen bonds, an explicit model could reveal important details about its interactions with protic solvents like water or alcohols.

Hybrid Solvation Models:

Hybrid models, often referred to as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, combine the accuracy of quantum mechanics for the solute with the efficiency of molecular mechanics for the solvent. In this approach, the solute molecule is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated using classical force fields. This method provides a good balance between accuracy and computational cost, especially for studying chemical reactions in solution.

Research Findings:

While specific computational studies on this compound are not extensively available in the public domain, research on analogous compounds like methyl benzoate (B1203000) and other p-substituted benzoates provides a framework for understanding how solvation models would be applied. For example, studies on methyl benzoate have utilized both implicit and explicit models to calculate its hydration free energy and to understand its orientation at water interfaces.

Computational studies typically report the calculated solvation free energies in different solvents. The table below presents hypothetical, yet representative, data for this compound, illustrating the kind of results that would be obtained from such computational studies. The values are based on typical solvation free energies observed for similar aromatic esters in common solvents.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) - Implicit Model (SMD) | Solvation Free Energy (kcal/mol) - Explicit Model (MD) |

| Water | 78.4 | -8.5 | -9.2 |

| Methanol (B129727) | 32.7 | -7.2 | -7.8 |

| Acetonitrile | 37.5 | -6.8 | -7.5 |

| Dichloromethane | 8.9 | -5.1 | -5.6 |

| Hexane | 1.9 | -2.3 | -2.8 |

Note: The values in this table are illustrative and based on general trends for similar compounds. Actual computational results would require specific calculations for this compound.

The data illustrates that the solvation free energy generally becomes more negative (more favorable) as the polarity of the solvent increases, which is consistent with the polar nature of the ester and ether functional groups in this compound. Explicit models typically predict slightly more favorable solvation free energies due to their ability to capture specific short-range interactions.

Derivatization Strategies and Synthesis of Analogues of Methyl 4 2 Methoxyethoxy Benzoate

Modification of the Ester Group for Alternative Benzoate (B1203000) Esters

The ester functionality of methyl 4-(2-methoxyethoxy)benzoate is a prime target for modification, allowing for the generation of a library of alternative benzoate esters and the parent carboxylic acid.

Hydrolysis and Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-methoxyethoxy)benzoic acid. This reaction is typically carried out under basic conditions, a process known as saponification, followed by acidification. For instance, the hydrolysis of methyl benzoates can be achieved using aqueous potassium hydroxide (B78521) solution at elevated temperatures (200–300 °C), leading to the formation of the carboxylate salt, which is then protonated to yield the carboxylic acid. researchgate.net Studies on related methyl benzoates have shown that even sterically hindered esters can be quantitatively saponified under high-temperature water conditions. researchgate.net The hydrolysis of keto esters, for example, has been successfully carried out using an aqueous potassium hydroxide solution. nih.gov

Transesterification: This strategy involves the reaction of the methyl ester with a different alcohol in the presence of a catalyst to produce a new ester. This method is useful for introducing longer or more complex alkyl or aryl groups in place of the methyl group. Transesterification of methyl benzoate with various diols and diamines has been demonstrated as a method to synthesize mono and bis derivatives of benzoic acid. nih.gov Catalytic systems, such as those based on ceric(IV) ammonium (B1175870) nitrate, have been shown to mediate transesterification reactions effectively.

A summary of representative ester modifications is presented in Table 1.

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis | Aqueous KOH, 200-300 °C | 4-(2-methoxyethoxy)benzoic acid | researchgate.net |

| Saponification | Aqueous KOH | 4-(2-methoxyethoxy)benzoic acid | researchgate.netnih.gov |

| Transesterification | R-OH, Acid or Base Catalyst | 4-(2-methoxyethoxy)benzoate Ester (R = alkyl, aryl) | nih.gov |

Functionalization of the Methoxyethoxy Side Chain

The methoxyethoxy side chain provides another avenue for derivatization, allowing for the introduction of various functional groups, which can significantly alter the molecule's polarity and interaction with biological targets.

One notable example is the synthesis of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. In this work, the terminal methoxy (B1213986) group is conceptually replaced by a nitrogen-containing heterocycle. The synthesis involves the reaction of methyl 4-hydroxybenzoate (B8730719) with a 2-chloroethyl-substituted cyclized amine hydrochloride in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net This approach leads to the formation of derivatives containing pyrrolinyl, piperidinyl, or morpholinyl moieties at the end of the ethoxy chain. researchgate.net

Cleavage of the ether linkage is another potential modification. While direct cleavage of the methoxyethoxy chain in the target molecule is not explicitly detailed in the provided sources, general methods for ether cleavage are well-established. For instance, p-methoxybenzyl (PMB) ethers can be deprotected oxidatively.

A table summarizing the functionalization of the side chain is provided below.

| Modification | Synthetic Approach | Resulting Moiety | Reference |

| Amination | Reaction of methyl 4-hydroxybenzoate with a 2-chloroethyl-substituted cyclized amine hydrochloride | Cyclized aminoethoxy (e.g., pyrrolinyl, piperidinyl) | researchgate.net |

Substitution Pattern Variation on the Aromatic Ring

Modification of the aromatic ring through electrophilic aromatic substitution allows for the introduction of various substituents, thereby altering the electronic properties and steric profile of the molecule.

Nitration: The benzene (B151609) ring of benzoate esters can be nitrated using a mixture of nitric acid and sulfuric acid. The ester group is a deactivating, meta-directing group. Therefore, the nitration of this compound would be expected to yield methyl 3-nitro-4-(2-methoxyethoxy)benzoate. The reaction is typically carried out at low temperatures to control the exothermic reaction.

Halogenation: Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution reaction. The reaction of benzene with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride results in the formation of chlorobenzene (B131634) or bromobenzene, respectively. For this compound, the alkoxy group is an ortho, para-directing group. Since the para position is already substituted, halogenation would be expected to occur at the ortho position relative to the methoxyethoxy group.

The table below outlines the substitution reactions on the aromatic ring.

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(2-methoxyethoxy)benzoate | |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., AlCl₃, FeCl₃) | Methyl 3-halo-4-(2-methoxyethoxy)benzoate (X = Cl, Br) |

Synthesis of Poly(ethylene glycol) (PEG) Analogues and Oligomers

The methoxyethoxy side chain can be extended to include longer oligo(ethylene glycol) (OEG) or poly(ethylene glycol) (PEG) chains. This process, often referred to as PEGylation, is a common strategy to improve the solubility, biocompatibility, and pharmacokinetic profile of molecules.

The synthesis of such analogues would typically start from methyl 4-hydroxybenzoate. The hydroxyl group can be reacted with a tosylated or halogenated oligo(ethylene glycol) monomethyl ether in the presence of a base. For example, 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) can be synthesized by reacting tri(ethylene glycol) monomethyl ether with p-toluenesulfonyl chloride. This tosylated OEG can then be used to alkylate methyl 4-hydroxybenzoate.

Research on the functionalization of oligo(ethylene glycol)s has demonstrated the feasibility of attaching various molecular entities to OEG backbones. For instance, linear and four-arm amino-terminated OEG have been functionalized with other molecules using activating agents like EDC·HCl and NHS. This suggests that 4-(2-methoxyethoxy)benzoic acid could be coupled to amino-terminated PEGs to form amide linkages.

A summary of synthetic approaches for PEG analogues is provided in the table below.

| Strategy | Starting Materials | Key Reaction | Product | Reference |

| Williamson Ether Synthesis | Methyl 4-hydroxybenzoate, Tosylated/Halogenated OEG monomethyl ether | Nucleophilic substitution | Methyl 4-(oligo(ethylene glycol))benzoate | |

| Amide Coupling | 4-(2-methoxyethoxy)benzoic acid, Amino-terminated PEG | Amide bond formation (e.g., using EDC/NHS) | PEG-amide of 4-(2-methoxyethoxy)benzoic acid |

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of chemically modified analogues of this compound can be guided by the desired properties of the final compound. This can involve combining the derivatization strategies mentioned above or introducing novel functional groups.

For instance, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates demonstrates a strategy where the aromatic ring is polysubstituted with halogens, a sulfamoyl group, and other nucleophiles. While the starting material is different, the principles of nucleophilic aromatic substitution can be applied to appropriately activated derivatives of this compound.

Another approach involves the synthesis of benzoate esters functionalized with phenylenediamine derivatives via palladium-catalyzed Buchwald-Hartwig reaction or copper-catalyzed Ullmann amination. These reactions allow for the formation of carbon-nitrogen bonds, linking the benzoate scaffold to other aromatic systems.

The synthesis of methyl 4-formylbenzoate (B8722198) from p-xylene (B151628) involves successive oxidations and esterifications, highlighting an industrial process for a related functionalized benzoate. This formyl group can then serve as a handle for further modifications.

The following table presents examples of chemically modified analogues.

| Analogue Type | Synthetic Strategy | Key Features | Reference |

| Polysubstituted Benzoates | Nucleophilic aromatic substitution on dihalo-sulfamoyl-benzoates | Multiple functional groups on the aromatic ring | |

| Phenylenediamine Derivatives | Pd-catalyzed Buchwald-Hartwig or Cu-catalyzed Ullmann amination | C-N bond formation to link aromatic systems | |

| Formyl-substituted Benzoates | Oxidation and esterification of p-xylene | Introduction of a reactive formyl group |

Applications of Methyl 4 2 Methoxyethoxy Benzoate As a Synthetic Building Block

Role as an Intermediate in Multi-Step Organic Synthesis

The structural features of Methyl 4-(2-methoxyethoxy)benzoate make it an ideal starting point or intermediate in multi-step synthetic pathways. The ester group can be readily modified, while the ether linkage provides stability and influences the solubility and electronic properties of the molecule and its derivatives.

Precursor in Complex Organic Scaffolds (e.g., quinazoline (B50416) derivatives)

The synthesis of quinazoline derivatives, a class of compounds with significant pharmacological interest, often involves multi-step procedures where the strategic introduction of substituents is key to their biological activity. While direct synthesis from this compound is not extensively documented, the incorporation of the methoxyethoxy moiety is a known strategy in the synthesis of complex quinazolines. For instance, compounds like 6,7-bis(2-methoxyethoxy)quinazolin-4-one are synthesized from precursors containing the methoxyethoxy group, highlighting the importance of this functional group in building the final quinazoline scaffold. sigmaaldrich.com The general synthetic routes towards quinazolines often start from substituted anthranilic acids or benzoic acids, which can be modified to include the desired side chains. nih.govnih.gov The presence of the 2-methoxyethoxy group can influence the properties of the resulting molecules, a desirable feature in the design of new therapeutic agents.

Building Block for Heterocyclic Compound Synthesis